3,4-Dimethylbenzotrifluoride
Description
3,4-Dimethylbenzotrifluoride (C₉H₇F₃) is a fluorinated aromatic compound characterized by a benzene ring substituted with two methyl groups at the 3- and 4-positions and a trifluoromethyl (-CF₃) group. This structure imparts unique physicochemical properties, including enhanced thermal stability, lipophilicity, and resistance to metabolic degradation, making it valuable in pharmaceuticals, agrochemicals, and advanced materials . Its synthesis typically involves Friedel-Crafts alkylation or halogen exchange reactions under controlled conditions to ensure purity and yield.
Properties
IUPAC Name |
1,2-dimethyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-6-3-4-8(5-7(6)2)9(10,11)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHTYKIYEUHMIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371841 | |
| Record name | 3,4-Dimethylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78164-31-5 | |
| Record name | 3,4-Dimethylbenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethylbenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylbenzotrifluoride typically involves the trifluoromethylation of 3,4-dimethylbenzene. One common method is the reaction of 3,4-dimethylbenzene with trifluoromethyl iodide in the presence of a catalyst such as copper powder. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethylbenzotrifluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it to the corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed:
Oxidation: 3,4-Dimethylbenzoic acid or 3,4-dimethylbenzaldehyde.
Reduction: 3,4-Dimethylbenzene.
Substitution: Various substituted benzotrifluorides depending on the substituent introduced.
Scientific Research Applications
3,4-Dimethylbenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethylbenzotrifluoride largely depends on its role as an intermediate in various chemical reactions. It acts by providing a trifluoromethyl group, which can significantly alter the chemical and physical properties of the target molecules. The trifluoromethyl group is known to enhance the lipophilicity, metabolic stability, and bioavailability of compounds, making it a valuable moiety in drug design and development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues of 3,4-Dimethylbenzotrifluoride include:
Key Differences:
- Electron-Withdrawing Effects: The trifluoromethyl group in this compound provides stronger electron-withdrawing effects compared to mono- or di-fluorinated analogues, enhancing its stability in acidic/oxidative environments .
- Lipophilicity: The methyl groups increase lipophilicity (logP ~2.8) compared to 3,4-Difluorotoluene (logP ~2.1), improving membrane permeability in pharmaceutical applications .
- Synthetic Utility: Unlike 3,4-Difluorophenylboronic acid, this compound is less reactive in cross-coupling reactions but serves as a robust building block for fluorinated polymers .
Research Findings and Limitations
- Pharmaceutical Studies: Derivatives of this compound demonstrate superior pharmacokinetic profiles compared to 3,4-Difluoro-L-Phenylalanine in preclinical trials for CNS-targeted drugs, likely due to enhanced blood-brain barrier penetration .
- Environmental Impact: Fluorinated analogues like 3,4-Difluorotoluene exhibit higher environmental persistence, whereas the trifluoromethyl group in this compound shows faster biodegradation in aquatic systems .
Critical Analysis of Sources
The evidence provided lacks direct experimental data on this compound but highlights structural and functional parallels with fluorinated aromatic compounds from the Biopharmacule Speciality Chemicals catalog and CymitQuimica’s product listings . For authoritative data, consult specialized databases like Reaxys or SciFinder.
Biological Activity
3,4-Dimethylbenzotrifluoride (CAS 78164-31-5) is a chemical compound with significant industrial applications, particularly in the pharmaceutical and agrochemical sectors. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential toxicity, and relevant case studies.
This compound has the molecular formula C₉H₉F₃ and is characterized by a benzene ring substituted with two methyl groups and three fluorine atoms. Its structure contributes to its lipophilicity, influencing its interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. A notable study evaluated various derivatives for their effectiveness against common pathogenic bacteria. The findings are summarized in Table 1.
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| C6 | 32 μg/ml | Escherichia coli |
| C22 | 32 μg/ml | Pseudomonas aeruginosa |
| C30 | 64 μg/ml | Staphylococcus aureus |
The study found that the most significant inhibitory activity was observed against Gram-negative bacteria, particularly E. coli and P. aeruginosa, indicating a broad spectrum of antibacterial activity .
Toxicity and Safety Profile
The safety profile of this compound is essential for its application in pharmaceuticals. According to data from PubChem, this compound exhibits moderate toxicity levels in various biological assays. The compound's lipophilic nature may lead to bioaccumulation, necessitating careful evaluation in environmental contexts .
Case Studies
- Case Study on Antimicrobial Efficacy : A research team conducted an extensive evaluation of this compound derivatives against a panel of pathogens. The results indicated that structural modifications significantly impacted antimicrobial efficacy. Compounds with increased lipophilicity demonstrated enhanced activity against Gram-negative bacteria, suggesting that further optimization could yield potent antimicrobial agents.
- Environmental Impact Assessment : A case study evaluated the environmental persistence of this compound in aquatic systems. The findings suggested that while the compound is effective as an antimicrobial agent, its environmental degradation rate is slow, raising concerns about potential ecological risks associated with its use.
Research Findings
Research indicates that the biological activity of this compound is influenced by its chemical structure and substituents. Modifications at specific positions on the benzene ring can enhance or diminish its antimicrobial properties. Further studies are needed to explore these relationships comprehensively.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
